4-[(5-bromopyrimidin-2-yl)oxy]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide
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Overview
Description
4-[(5-bromopyrimidin-2-yl)oxy]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromopyrimidine moiety linked to a piperidine ring, which is further connected to an oxolane group. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific disciplines.
Preparation Methods
The synthesis of 4-[(5-bromopyrimidin-2-yl)oxy]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide typically involves multiple steps. One common synthetic route starts with the bromination of pyrimidine to form 5-bromopyrimidine . This intermediate is then reacted with piperidine derivatives under specific conditions to form the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
4-[(5-bromopyrimidin-2-yl)oxy]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents, leading to different products depending on the reaction conditions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs to form substituted pyrimidine compounds.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(5-bromopyrimidin-2-yl)oxy]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The bromopyrimidine moiety may bind to certain enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other bromopyrimidine derivatives and piperidine-based molecules. For example:
5-Bromopyrimidine: A simpler compound with similar reactivity but lacking the piperidine and oxolane groups.
tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate: Another related compound with a tert-butyl ester group instead of the oxolane moiety.
Properties
IUPAC Name |
4-(5-bromopyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN4O3/c16-11-8-17-14(18-9-11)23-12-3-5-20(6-4-12)15(21)19-10-13-2-1-7-22-13/h8-9,12-13H,1-7,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNLSSAIKUYPIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CCC(CC2)OC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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